molecular formula C13H7F5O B8673331 (2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol

(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol

Cat. No. B8673331
M. Wt: 274.19 g/mol
InChI Key: RBOAWGWTJWYQAI-UHFFFAOYSA-N
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Patent
US04214004

Procedure details

3-(2,3,4,5,6-Pentafluorophenyl)benzyl alcohol was prepared as follows: Under an argon atmosphere, methyl 3-iodobenzoate (2.3 g. 0.009 mole) and 2,3,4,5,6-pentafluorophenyl copper (2.0 g, 0.009 mole) were added to 50 ml of toluene. The stirred reaction mixture was heated under reflux for 2 hours, then cooled to room temperature. The mixture was filtered and the filtrate evaporated under reduced pressure to a residual solid. The solid was recrystallized from methanol to give methyl 3-(2,3,4,5,6-pentafluorophenyl)benzoate (2.6 g); mp, 104°-106°.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
2,3,4,5,6-pentafluorophenyl copper
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[F:12][C:13]1[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[Cu]>C1(C)C=CC=CC=1>[F:12][C:13]1[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[CH2:5][OH:7].[F:12][C:13]1[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1
Name
2,3,4,5,6-pentafluorophenyl copper
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)[Cu]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure to a residual solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)C=1C=C(CO)C=CC1
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 191.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04214004

Procedure details

3-(2,3,4,5,6-Pentafluorophenyl)benzyl alcohol was prepared as follows: Under an argon atmosphere, methyl 3-iodobenzoate (2.3 g. 0.009 mole) and 2,3,4,5,6-pentafluorophenyl copper (2.0 g, 0.009 mole) were added to 50 ml of toluene. The stirred reaction mixture was heated under reflux for 2 hours, then cooled to room temperature. The mixture was filtered and the filtrate evaporated under reduced pressure to a residual solid. The solid was recrystallized from methanol to give methyl 3-(2,3,4,5,6-pentafluorophenyl)benzoate (2.6 g); mp, 104°-106°.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
2,3,4,5,6-pentafluorophenyl copper
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[F:12][C:13]1[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[Cu]>C1(C)C=CC=CC=1>[F:12][C:13]1[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[CH2:5][OH:7].[F:12][C:13]1[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1
Name
2,3,4,5,6-pentafluorophenyl copper
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)[Cu]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure to a residual solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)C=1C=C(CO)C=CC1
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 191.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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